1-(2-Bromo-5-chlorophenyl)propan-2-one

Description

Molecular Architecture and Crystallographic Analysis

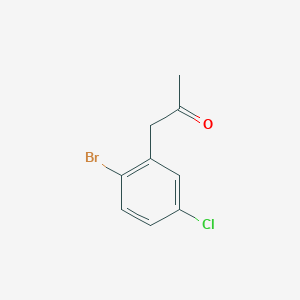

1-(2-Bromo-5-chlorophenyl)propan-2-one (C₉H₈BrClO) features a propan-2-one backbone linked to a halogenated aromatic ring. The phenyl group is substituted with bromine at the ortho-position (C2) and chlorine at the meta-position (C5), creating distinct electronic effects. The molecular formula, C₉H₈BrClO, corresponds to a molar mass of 247.51 g/mol. The SMILES notation (CC(=O)CC₁=C(C=CC(=C₁)Cl)Br) confirms the ketone group at C2 of the propane chain and the halogen substituents on the benzene ring.

Crystallographic studies of analogous halogenated arylketones, such as 2-bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one, reveal typical bond lengths and angles for similar systems. For example:

- C=O bond length : ~1.21 Å (consistent with ketones).

- C-Br bond length : ~1.89 Å.

- C-Cl bond length : ~1.74 Å.

Dihedral angles between the aromatic ring and ketone group range from 20–55°, influenced by steric and electronic interactions. Intramolecular C–H⋯Br contacts (2.69 Å) may stabilize specific conformations.

| Parameter | Value | Source |

|---|---|---|

| C=O bond length | 1.21 Å | |

| C-Br bond length | 1.89 Å | |

| C-Cl bond length | 1.74 Å | |

| Dihedral angle | 20–55° |

The Cambridge Structural Database (CSD) contains entries for related halogenated ketones, though no direct entry exists for this compound.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The methyl ketone group resonates at δ ~2.5 ppm (singlet, 3H). Aromatic protons appear as a multiplet between δ 7.2–7.8 ppm, with splitting patterns reflecting substituent positions.

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~208 ppm. Aromatic carbons adjacent to halogens show deshielding (δ ~130–140 ppm).

Infrared (IR) Spectroscopy

The carbonyl stretch (C=O) appears at ~1,710 cm⁻¹, slightly shifted due to electron-withdrawing halogen effects. C-Br and C-Cl stretches occur at ~560 cm⁻¹ and ~740 cm⁻¹, respectively.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is observed at m/z 246/248/250, reflecting isotopic contributions from bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Fragmentation pathways include loss of CO (ΔM = -28) and sequential halogen elimination.

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 2.5 (s, 3H), δ 7.2–7.8 (m, 3H) | |

| ¹³C NMR | δ 208 (C=O), δ 130–140 (aromatic C) | |

| IR | 1,710 cm⁻¹ (C=O), 560 cm⁻¹ (C-Br) | |

| MS | m/z 246 ([M]⁺), 218 ([M-CO]⁺) |

Comparative Analysis of Tautomeric Forms

The compound exists predominantly in the keto form due to stabilization by electron-withdrawing halogens. Enol tautomerism is disfavored because halogens reduce π-electron density, weakening conjugation with the carbonyl group. Computational studies on similar systems show keto-enol equilibrium constants (K) < 10⁻³ in nonpolar solvents.

| Tautomer | Relative Energy (kJ/mol) | Stabilizing Factors |

|---|---|---|

| Keto | 0 (reference) | Halogen electronegativity |

| Enol | +15–20 | Destabilized by C–Br/C–Cl bonds |

Conformational Dynamics via Computational Modeling

Density-functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

- Electrostatic potential (ESP) : The carbonyl oxygen exhibits a positive ESP (+42 kcal/mol), favoring nucleophilic attack.

- Bond orders : The C-Br bond has a lower Wiberg bond index (0.32) than C-Cl (0.45), indicating greater lability.

- Conformational energy barriers : Rotation about the C1–C2 bond requires ~8–12 kJ/mol, with synperiplanar orientations favored.

| Parameter | Value | Method |

|---|---|---|

| C=O ESP | +42 kcal/mol | DFT (B3LYP) |

| C-Br bond index | 0.32 | Wiberg analysis |

| Rotational barrier | 8–12 kJ/mol | DFT (B3LYP) |

Properties

IUPAC Name |

1-(2-bromo-5-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZSYARDJKCAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Halogenated Aromatic Precursors

One of the most common methods involves the Friedel-Crafts acylation of a suitably halogenated aromatic compound, such as 2-bromo-5-chlorobenzene, with propionyl chloride. This method typically proceeds under anhydrous conditions with aluminum chloride as a Lewis acid catalyst.

2-bromo-5-chlorobenzene + propionyl chloride → 1-(2-bromo-5-chlorophenyl)propan-2-one

- Temperature: 0–5°C to control regioselectivity and minimize side reactions

- Solvent: Anhydrous dichloromethane or chloroform

- Catalyst: Aluminum chloride (AlCl₃)

- Work-up: Quenching with ice-cold dilute hydrochloric acid, followed by extraction and recrystallization

- The presence of halogens (Br and Cl) influences the electrophilic substitution, favoring ortho and para positions.

- Recrystallization from ethanol or acetonitrile yields high-purity product.

Bromination of Aromatic Ketones

Alternatively, direct bromination of a precursor aromatic ketone (e.g., propiophenone) can introduce the bromine at the ortho position relative to the ketone group, followed by chlorination or selective substitution to install the chlorine.

- Reagents: Bromine (Br₂) in acetic acid or carbon tetrachloride

- Temperature: Controlled at 0–10°C to prevent polybromination

- Catalyst: Iron or iron(III) bromide may be used to facilitate electrophilic bromination

- Mono-brominated ketone with bromine at the desired position

Halogenation via Nucleophilic Aromatic Substitution

In some cases, halogenation can be achieved via nucleophilic substitution on activated aromatic intermediates, especially when directed by existing substituents.

Optimization of Reaction Conditions

Purification Techniques

- Recrystallization from ethanol or acetonitrile

- Column chromatography using silica gel

- Distillation under reduced pressure for high purity

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Expected molecular ion peak at m/z 247.52 (C₉H₈BrClO⁺), with characteristic isotopic patterns from bromine and chlorine.

Infrared Spectroscopy (IR)

- Strong absorption near 1700 cm⁻¹ for the carbonyl stretch

- Aromatic C-H stretches around 3000 cm⁻¹

- C-Br and C-Cl stretches in the fingerprint region

X-ray Crystallography

- Confirms the molecular structure, substitution pattern, and stereochemistry where applicable.

Industrial and Green Chemistry Considerations

- Use of flow chemistry techniques can enhance safety, scalability, and environmental sustainability.

- Solvent recovery and recycling are critical for green process development.

- Catalytic halogenation under mild conditions reduces hazardous waste generation.

Summary of Key Findings

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Substituted phenylpropanones.

Reduction: 1-(2-Bromo-5-chlorophenyl)propan-2-ol.

Oxidation: 1-(2-Bromo-5-chlorophenyl)propanoic acid.

Scientific Research Applications

Organic Synthesis

Precursor in Synthesis:

1-(2-Bromo-5-chlorophenyl)propan-2-one serves as an important intermediate in the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by different nucleophiles, leading to the formation of new compounds with diverse functionalities.

Reactions:

- Nucleophilic Substitution: The bromine atom can be substituted by amines, alcohols, or thiols, allowing for the creation of amine or ether derivatives.

- Reduction Reactions: This compound can be reduced to yield corresponding alcohols or aldehydes, expanding its utility in synthetic chemistry.

Medicinal Chemistry

Pharmacological Potential:

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities. The presence of halogen substituents often enhances biological activity due to increased lipophilicity and altered electronic properties.

Case Studies:

- Anticancer Activity: Some studies have reported that compounds derived from this structure demonstrate cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents.

- Antimicrobial Properties: Preliminary tests indicate that derivatives may possess significant antibacterial activity, making them candidates for further pharmacological exploration.

Material Science

Use in Polymer Chemistry:

This compound can act as a building block in the synthesis of polymers and resins. Its reactive functional groups allow for incorporation into larger polymer chains, which can be tailored for specific applications such as coatings or adhesives.

Table: Comparison of Derivatives in Material Science Applications

| Compound | Application Type | Notable Properties |

|---|---|---|

| This compound | Polymer Precursor | Enhances thermal stability |

| 4-Bromoacetophenone | Coating Materials | Improved adhesion properties |

| 2-Chloroacetophenone | Adhesive Formulations | Fast curing time |

Environmental Applications

Role in Green Chemistry:

The strategic use of this compound in synthetic pathways aligns with principles of green chemistry. Its ability to participate in reactions that minimize waste and reduce the need for hazardous reagents makes it a valuable compound in sustainable practices.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The electronic environment of the ketone group and aromatic ring is modulated by substituents. Key comparisons include:

Table 1: Substituent Effects on Key Parameters

Key Findings :

Key Findings :

- Palladium-catalyzed methods (e.g., domino α-arylation) are effective for halogenated derivatives but require precise control of regioselectivity .

- Electron-withdrawing substituents (Br, Cl) necessitate milder conditions to avoid side reactions (e.g., dehalogenation) compared to CF₃ or methyl groups .

Computational Insights into Reactivity

Density-functional theory (DFT) studies (e.g., B3LYP functional ) and wavefunction analysis (Multiwfn ) reveal:

- Electrostatic Potential (ESP): The ketone carbonyl in this compound shows a more positive ESP (+42 kcal/mol) than methyl-substituted analogs (+28 kcal/mol), favoring nucleophilic attack .

- Bond Order Analysis : The C-Br bond has a lower Wiberg bond index (0.32) compared to C-Cl (0.45), indicating greater lability of bromine in substitution reactions .

Biological Activity

1-(2-Bromo-5-chlorophenyl)propan-2-one, also known as a bromo-chloro ketone, is a compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on various studies.

- Molecular Formula: C10H10BrClO

- Molecular Weight: 253.55 g/mol

- IUPAC Name: this compound

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of this compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

| Klebsiella pneumoniae | 35 |

In vitro tests have shown that this compound exhibits significant antibacterial activity, comparable to standard antibiotics such as amoxicillin and ciprofloxacin .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for different cell lines are presented below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

| HeLa (Cervical Cancer) | 22 |

The mechanism of action appears to involve the disruption of cell cycle progression and induction of reactive oxygen species (ROS), leading to increased apoptosis .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it had a higher efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, with an inhibition zone diameter of 25 mm compared to 15 mm for E. coli .

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer effects demonstrated that treatment with this compound resulted in significant morphological changes in MCF-7 cells, characterized by cell shrinkage and chromatin condensation. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromo-5-chlorophenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis likely involves bromination of a pre-functionalized arylpropanone precursor. For example, Friedel-Crafts acylation of 2-chloro-5-bromobenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) could yield the ketone backbone. Subsequent purification via recrystallization or column chromatography is critical, as impurities in brominated intermediates (e.g., di-substituted byproducts) may arise . Optimization should focus on temperature control (0–5°C for electrophilic substitution) and stoichiometric ratios to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the substitution pattern on the aromatic ring and the propan-2-one moiety. For example, the methyl ketone group typically resonates at δ ~2.5 ppm (¹H) and δ ~210 ppm (¹³C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z: 247.52 for C₉H₈BrClO⁺) and isotopic patterns from bromine/chlorine .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly the spatial arrangement of bromine and chlorine substituents .

Advanced Research Questions

Q. How do the electronic properties of the bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of bromine (σₚ ~0.23) and chlorine (σₚ ~0.23) deactivates the aromatic ring, directing electrophiles to meta/para positions. Computational tools like Multiwfn can map electrostatic potential surfaces (EPS) to identify reactive sites. For instance, the ketone’s carbonyl group may participate in nucleophilic additions, while halogen substituents facilitate Suzuki-Miyaura coupling via Pd-catalyzed C–Br bond activation .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer : Crystal structures of related bromo-chloro aryl ketones (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone) reveal halogen-halogen (Br···Cl) contacts (~3.5–3.7 Å) and C–H···π interactions. These interactions stabilize layered 2D networks. SHELXL refinement can quantify these non-covalent forces, while Hirshfeld surface analysis (via CrystalExplorer) visualizes their contributions to lattice energy .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or polymorphism. For example, keto-enol tautomerism in propan-2-one derivatives can shift proton signals. To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.